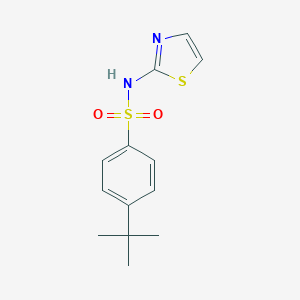

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

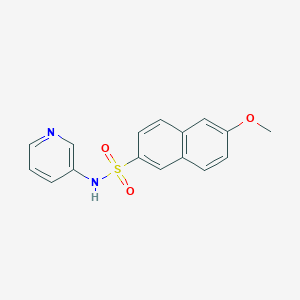

“4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C13H16N2O2S2 . It has a molecular weight of 296.4 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

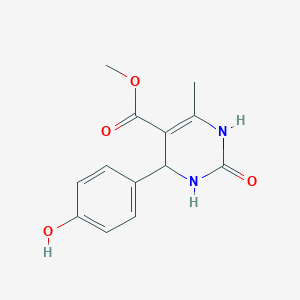

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C13H16N2O2S2/c1-13(2,3)10-4-6-11(7-5-10)19(16,17)15-12-14-8-9-18-12/h4-9H,1-3H3,(H,14,15) . The canonical SMILES representation is: CC©©C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 .

Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3 of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 296.06532010 g/mol . The topological polar surface area is 95.7 Ų .

科学的研究の応用

Anticancer and Genotoxicity

Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide, have been investigated for their DNA binding, cleavage, genotoxicity, and anticancer activities. The structure-activity relationship (SAR) studies indicate that the sulfonamide derivative plays a crucial role in determining the interaction with DNA, affecting their genotoxicity and anticancer efficacy. These complexes have shown promising results in inducing apoptosis in tumor cells, with specific derivatives being more effective against certain cancer cell lines, highlighting their potential in cancer therapy (González-Álvarez et al., 2013).

Antibacterial Activity

N-(thiazol-2-yl)benzenesulfonamide derivatives, especially when combined with cell-penetrating peptides like octaarginine, exhibit significant antibacterial activity. This synergy offers a novel approach to antibacterial therapy, showcasing the compounds' ability to penetrate bacterial cell membranes and exert their effects more efficiently. The enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria underlines the potential of these sulfonamide derivatives as foundational compounds for developing new antibacterial treatments (Ratrey et al., 2021).

Photodynamic Therapy for Cancer

The synthesis of new benzenesulfonamide derivatives, particularly those incorporated into zinc phthalocyanine complexes, demonstrates high singlet oxygen quantum yield. This property is essential for the effectiveness of photodynamic therapy (PDT) in cancer treatment. The derivatives' favorable photophysical and photochemical properties, such as good fluorescence and high singlet oxygen quantum yield, make them excellent candidates for Type II photosensitizers in PDT, offering a promising avenue for cancer therapy (Pişkin et al., 2020).

CDK2 Inhibition for Cancer Therapy

The discovery and development of 2-aminothiazole CDK2 inhibitors, based on the structure of N-(5-bromo-1,3-thiazol-2-yl)butanamide, exemplify the utilization of benzenesulfonamide derivatives in targeted cancer therapy. Structure-based drug design led to potent and selective CDK2 inhibitors, demonstrating the critical role of sulfonamide derivatives in medicinal chemistry for developing new therapeutic agents against cancer (Vulpetti et al., 2006).

特性

IUPAC Name |

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S2/c1-13(2,3)10-4-6-11(7-5-10)19(16,17)15-12-14-8-9-18-12/h4-9H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAGFHSCLKYRGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-ethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B368722.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B368730.png)

![1-[(4-ethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368745.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368749.png)

![4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B368759.png)

![N-[3-chloro-4-(2-furoylamino)phenyl]nicotinamide](/img/structure/B368770.png)